4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-13-9-16(10-14(2)19(13)27-6)29(25,26)22-15-7-8-17-18(11-15)28-12-21(3,4)20(24)23(17)5/h7-11,22H,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLQTZDRCYXACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS No. 921903-63-1) is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 418.5 g/mol. The structure includes a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepin ring system that may contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. The specific biological activity of the compound remains under-researched; however, its structural analogs have demonstrated significant antibacterial effects against various pathogens.
Potential Anticancer Activity
There is emerging interest in the anticancer potential of sulfonamide derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Further research is needed to evaluate the specific effects of this compound on cancer cell lines.
Research Findings and Case Studies
- Antimicrobial Screening : A study screened several sulfonamide derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the sulfonamide group can enhance efficacy against resistant strains.
- Inflammation Models : In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages revealed that certain sulfonamide compounds significantly reduced pro-inflammatory cytokine production.
- Cancer Cell Line Studies : Preliminary studies using human cancer cell lines demonstrated that structurally similar compounds could inhibit cell growth and induce apoptosis at micromolar concentrations.
Data Tables
Scientific Research Applications
The structure of the compound includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin derivative. The presence of methoxy and dimethyl groups contributes to its unique properties.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that derivatives of sulfonamide compounds exhibit cytotoxic effects against various cancer cell lines. The specific structure of this compound may enhance its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Neuropharmacology : The compound's structural similarity to known psychoactive substances positions it as a candidate for research into neuroactive properties. Investigations into its effects on neurotransmitter systems could yield insights into potential therapeutic uses for neurological disorders .
- Antimicrobial Properties : Sulfonamides are historically known for their antibacterial effects. Research indicates that modifications to the sulfonamide group can improve activity against resistant bacterial strains. This compound's unique structure may offer enhanced efficacy against specific pathogens .
Case Study 1: Anticancer Research
A study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. Results indicated that compounds similar to 4-methoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide exhibited significant inhibition of cell proliferation at micromolar concentrations .
Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening assay, compounds with structural similarities were assessed for their impact on dopamine and serotonin receptors. The results suggested potential modulatory effects on these neurotransmitter systems, warranting further investigation into the compound's psychoactive properties .
Comparison with Similar Compounds
Key Observations :
Insights :
- Lower yields (e.g., 20% for compound 13) may arise from steric hindrance or competing side reactions, whereas higher yields (75–88%) correlate with less bulky substituents (e.g., phenyl, isopropyl) .
Inferred SAR and Physicochemical Properties
- Methoxy and Methyl Groups : The target compound’s 4-methoxy and 3,5-dimethyl groups on the benzene ring likely enhance solubility and π-π stacking compared to analogs with simpler sulfonamide substituents (e.g., compound 14’s methanesulfonamide) .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what experimental parameters are critical for success?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including condensation, cyclization, and sulfonamide formation. Key steps include:
- Reflux with acetic acid : For condensation reactions, as described in the synthesis of triazole derivatives (e.g., ethanol reflux with glacial acetic acid as a catalyst) .
- Cyclization under controlled pH : Adjusting pH during heterocycle formation (e.g., using HCl/NaOH for precipitation) .
- Sulfonamide coupling : Reacting sulfonyl chlorides with amines in anhydrous conditions.
Critical Parameters : Reaction time (4+ hours for reflux), solvent purity (absolute ethanol), and stoichiometric ratios (1:1 molar equivalents for key intermediates) .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm regioselectivity of methoxy and methyl groups. For example, benzenesulfonamide protons appear downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) and detect byproducts using C18 columns with methanol/water gradients .
Reference Workflow : Combine NMR, MS, and elemental analysis for unambiguous confirmation .
Q. How is the biological activity of this compound typically evaluated in preclinical studies?
- Methodological Answer :
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates. Dose-response curves (IC) are generated at 10–100 µM concentrations .
- Cell-based assays : Cytotoxicity profiling (MTT assay) in cancer lines (e.g., HepG2, MCF-7) with 48–72 hr incubations .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated cells for baseline comparison.
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
- Factors : Temperature (60–100°C), catalyst loading (0.1–1 eq), solvent (ethanol vs. DMF).
- Responses : Yield (%) and purity (HPLC area%).
Example: A central composite design identified ethanol reflux at 80°C with 0.5 eq acetic acid as optimal, increasing yield from 45% to 72% .
Troubleshooting : Byproducts (e.g., dimerization) are minimized by slow reagent addition and inert atmospheres .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Purity variability : Validate compound integrity via HPLC and LC-MS (e.g., ≥98% purity required for IC accuracy) .
- Assay conditions : Standardize buffer pH, incubation time, and cell passage number.
Case Study: Discrepancies in IC values (5 µM vs. 20 µM) were traced to differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays .
Q. What computational strategies predict the compound’s conformational stability and target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the tetrahydrobenzooxazepine ring’s flexibility in aqueous/PBS buffers (e.g., 100 ns trajectories using AMBER).
- Docking Studies : AutoDock Vina to model sulfonamide binding to protease active sites (e.g., ∆G = -9.2 kcal/mol suggests strong affinity).
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict NMR chemical shifts within ±0.3 ppm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
